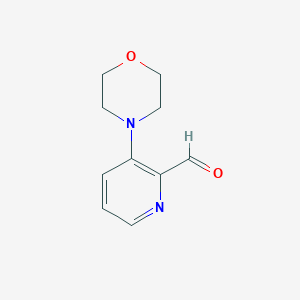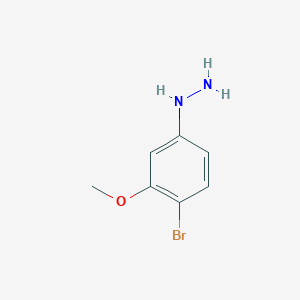
5-(Pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid
Overview
Description
5-(Pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid is a heterocyclic compound that features a thiadiazole ring fused with a pyridine ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been known to exhibit potent antileishmanial and antimalarial activities . The specific targets of these activities are typically proteins or enzymes that play crucial roles in the life cycle of the pathogens.
Biochemical Pathways
Similar compounds have been shown to interfere with various biochemical pathways essential for the survival of pathogens . The downstream effects of these interactions could include disruption of metabolic processes, inhibition of growth, and induction of cell death.
Pharmacokinetics
A related compound, pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide, has been evaluated for its pharmacokinetic profiles . The GI absorption score, which measures the amount of a molecule absorbed by the gut after oral administration, was reported . Similar studies would be needed to determine the ADME properties of 5-(Pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid and their impact on its bioavailability.
Result of Action
Similar compounds have been shown to exhibit potent antileishmanial and antimalarial activities, suggesting that they may exert cytotoxic effects on the pathogens .
Action Environment
A study on a similar compound, a novel 1,3,4-oxadiazole derivative, showed that it could inhibit the corrosion of mild steel in a 1 n hcl environment . This suggests that environmental factors such as pH and temperature could potentially influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid typically involves the cyclization of appropriate precursor molecules under specific conditions. One common method involves the reaction of pyridine-3-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by acidification to yield the desired thiadiazole compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
5-(Pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: It is used in the development of new materials with unique properties, such as coordination polymers.
Comparison with Similar Compounds
Similar Compounds
5-(Pyridin-3-yl)isophthalic acid: Similar in structure but with different functional groups, leading to distinct chemical properties.
Pyrazole derivatives: Share the heterocyclic nature but differ in the ring structure and nitrogen positioning.
Uniqueness
5-(Pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid is unique due to its combination of a thiadiazole ring with a pyridine ring, providing a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-pyridin-3-yl-1,3,4-thiadiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O2S/c12-8(13)7-11-10-6(14-7)5-2-1-3-9-4-5/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZAYBFDBMPLSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


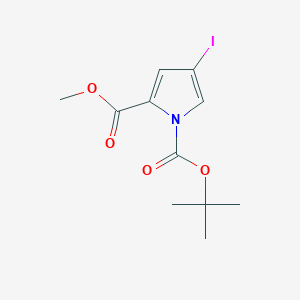



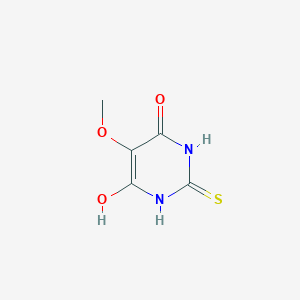

![4-Bromo-5-nitrobenzo[d]thiazole](/img/structure/B1396661.png)
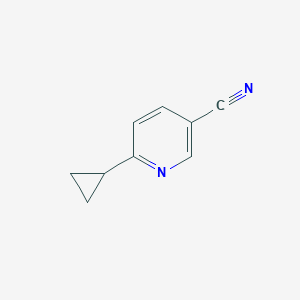
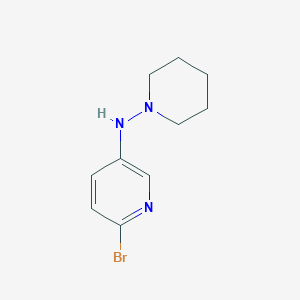
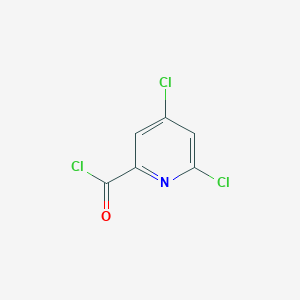
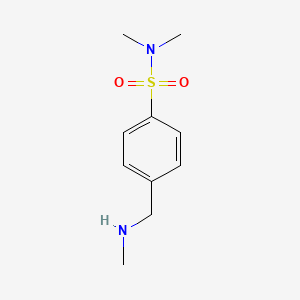
![1-[3-Amino-4-(1h-imidazol-1-yl)phenyl]ethanone](/img/structure/B1396667.png)
